Linaclotide acetate
Overview
Description
Linaclotide acetate is a synthetic 14-amino acid cyclic peptide used primarily for the treatment of various types of constipation, including irritable bowel syndrome with constipation, idiopathic constipation, and functional constipation . It is a guanylate cyclase-C agonist that mimics the action of endogenous peptides such as guanylin and uroguanylin . This compound was first approved by the FDA on August 30, 2012, and has since gained approval in other regions, including Europe and Canada .
Preparation Methods
Linaclotide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process involves the following steps:
Linear Peptide Synthesis: The linear peptide is assembled on a solid resin support using protected amino acids.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the linear peptide.
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Industrial production methods involve scaling up the SPPS process and optimizing reaction conditions to ensure consistency and yield .
Chemical Reactions Analysis
Linaclotide acetate undergoes several types of chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues is a key step in its synthesis.
Substitution: Amino acid residues can be substituted during the synthesis to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like air and specific protecting groups for amino acids . The major products formed from these reactions are the cyclic peptide with three disulfide bonds, which is essential for its biological activity .
Scientific Research Applications
Linaclotide acetate has a wide range of scientific research applications:
Medicine: It is used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation.
Chemistry: It is used in the development of peptide-based drugs and the study of peptide synthesis and folding.
Industry: It is involved in the production of pharmaceuticals targeting gastrointestinal disorders.
Mechanism of Action
Linaclotide acetate exerts its effects by binding to and activating guanylate cyclase-C (GC-C) receptors on the luminal surface of intestinal epithelial cells . This activation leads to an increase in intracellular and extracellular cyclic guanosine monophosphate (cGMP) levels . Elevated cGMP levels stimulate the secretion of chloride and bicarbonate into the intestinal lumen via the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit . Additionally, increased extracellular cGMP reduces the activity of pain-sensing nerves, alleviating abdominal pain .
Comparison with Similar Compounds
Linaclotide acetate is structurally related to endogenous peptides such as guanylin and uroguanylin, which also activate GC-C receptors . this compound is unique in its high potency and selectivity for GC-C, making it particularly effective for treating constipation-related disorders . Similar compounds include:
Plecanatide: Another GC-C agonist used for similar indications but with a slightly different amino acid sequence.
Uroguanylin: An endogenous peptide that activates GC-C but is less potent than this compound.
Guanylin: Another endogenous peptide with similar functions but different potency and stability.
This compound’s unique structure and high selectivity for GC-C make it a valuable therapeutic agent for gastrointestinal disorders.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNVZFWXXEJKL-YZDVLOIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H83N15O23S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583223 | |
Record name | PUBCHEM_16158207 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1586.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851199-60-5 | |
Record name | PUBCHEM_16158207 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.